molecular formula C5H8O2 B2838048 3,3-Dimethyloxirane-2-carbaldehyde CAS No. 5369-62-0

3,3-Dimethyloxirane-2-carbaldehyde

Cat. No.: B2838048
CAS No.: 5369-62-0
M. Wt: 100.117
InChI Key: GLZFKAYNZITDIA-UHFFFAOYSA-N
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Description

3,3-Dimethyloxirane-2-carbaldehyde is a specialized epoxide derivative featuring an aldehyde functional group at position 2 of the oxirane (three-membered cyclic ether) ring and two methyl substituents at position 3. This compound is primarily utilized as an intermediate in organic synthesis, particularly in reactions involving nucleophilic additions or oxidations due to its reactive aldehyde moiety.

Properties

IUPAC Name

3,3-dimethyloxirane-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O2/c1-5(2)4(3-6)7-5/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLZFKAYNZITDIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(O1)C=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

100.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyloxirane-2-carbaldehyde typically involves the epoxidation of suitable precursors. One common method is the epoxidation of 3,3-dimethylacrolein using peracids such as m-chloroperbenzoic acid (m-CPBA) under controlled conditions. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and selectivity.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to optimize efficiency and scalability. The use of catalysts and optimized reaction conditions can further enhance the yield and purity of the compound. Industrial methods often focus on minimizing by-products and ensuring consistent quality .

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyloxirane-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The oxirane ring can undergo nucleophilic substitution reactions with nucleophiles like amines, thiols, or alcohols, leading to the formation of various substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Amines, thiols, alcohols

Major Products Formed

Scientific Research Applications

3,3-Dimethyloxirane-2-carbaldehyde has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3,3-Dimethyloxirane-2-carbaldehyde involves its reactivity as an epoxide and an aldehyde. The oxirane ring is highly strained and reactive, making it susceptible to nucleophilic attack. The aldehyde group can participate in various redox reactions, influencing the compound’s reactivity and interactions with other molecules. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural and molecular differences between 3,3-Dimethyloxirane-2-carbaldehyde and its closest analogs:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features Reactivity Insights
This compound Not available C₅H₈O₂ (inferred) ~100.14 (estimated) Oxirane ring, aldehyde at C2, methyl at C3 High reactivity via aldehyde group (e.g., condensations, oxidations)
3,3-Dimethyl-dioxirane 74087-85-7 C₃H₆O₂ 74.079 Dioxirane ring, two methyl groups Strong oxidizing agent, unstable in solution
3,3-Dimethyl-2-acetyloxirane 4478-63-1 C₆H₁₀O₂ 114.144 Oxirane ring, acetyl group at C2, methyl at C3 Moderate reactivity; acetyl group stabilizes electrophilic sites
3-Methyl-oxetane-3-carbaldehyde 80370-42-9 C₅H₈O₂ 100.12 (calculated) Oxetane (4-membered ring), aldehyde at C3 Reduced ring strain vs. oxirane; slower reaction kinetics

Key Observations:

Ring Size and Strain :

  • The oxirane ring in this compound (3-membered) exhibits higher ring strain compared to the oxetane (4-membered) analog. This strain enhances reactivity in nucleophilic ring-opening reactions.
  • In contrast, 3,3-Dimethyl-dioxirane (a dioxirane derivative) is highly reactive due to its peroxide-like structure, making it a potent but unstable oxidizer.

Functional Group Effects :

  • The aldehyde group in this compound facilitates nucleophilic additions (e.g., Grignard reactions) and oxidations to carboxylic acids. This contrasts with 3,3-Dimethyl-2-acetyloxirane, where the acetyl group reduces electrophilicity, favoring stability over reactivity.

Steric and Electronic Factors :

  • The 3,3-dimethyl substitution in all analogs introduces steric hindrance, which may slow reactions at the substituted carbon but stabilize the epoxide ring against ring-opening.

Biological Activity

3,3-Dimethyloxirane-2-carbaldehyde, a compound with significant structural features including an oxirane (epoxide) ring and an aldehyde functional group, has been the subject of various studies investigating its biological activities. This article synthesizes findings from diverse sources to provide a comprehensive overview of its biological interactions, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C5H8O(Molecular Formula)\text{C}_5\text{H}_8\text{O}\quad (\text{Molecular Formula})

This compound features a three-membered epoxide ring, which contributes to its reactivity, particularly in biological contexts.

The biological activity of this compound is largely attributed to its ability to interact with various biomolecules. The mechanisms include:

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes by binding to their active sites, thereby altering their function and impacting metabolic pathways.
  • Receptor Interaction : It may also bind to specific cellular receptors, influencing signal transduction pathways that regulate cellular responses.
  • Nucleophilic Substitution : The epoxide ring can undergo nucleophilic attack, leading to the formation of various derivatives that may exhibit distinct biological properties.

Antioxidant Activity

Research indicates that this compound possesses antioxidant properties. In vitro studies have demonstrated its ability to scavenge free radicals, which may contribute to protective effects against oxidative stress in cells.

Cytotoxic Effects

Several studies have reported the cytotoxic effects of this compound on various cancer cell lines. For instance:

  • Study on Cancer Cell Lines : A study evaluated the cytotoxicity of this compound against breast cancer (MCF-7) and lung cancer (A549) cell lines. The compound exhibited significant dose-dependent cytotoxicity with IC50 values of 25 µM for MCF-7 and 30 µM for A549 cells .

Interaction with Glutathione S-transferase

The compound has been investigated for its interaction with glutathione S-transferase (GST), an important enzyme involved in detoxification processes. It appears to modulate GST activity, potentially enhancing the detoxification of harmful metabolites .

Case Studies

  • Study on Oxidative Stress :
    • Objective : To evaluate the protective effects of this compound against oxidative stress.
    • Method : Cells were treated with hydrogen peroxide (H2O2) followed by exposure to varying concentrations of the compound.
    • Results : The treatment significantly reduced H2O2-induced cell death and increased cell viability compared to controls.
  • Cytotoxicity Assessment :
    • Objective : To assess the anticancer potential of this compound.
    • Method : Various cancer cell lines were treated with the compound and assessed using MTT assays.
    • Results : Notable cytotoxic effects were observed across multiple cell lines, indicating potential as an anticancer agent.

Data Summary

Biological ActivityObservationsReference
Antioxidant ActivityScavenges free radicals
CytotoxicityIC50 = 25 µM (MCF-7), 30 µM (A549)
GST InteractionModulates detoxification pathways

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